Angiotensin (1-7)
Overview
Description
Ile(5)-angiotensin II (1-7) is an angiotensin compound consisting of the linear heptapeptide sequence L-Asp-L-Arg-L-Val-L-Tyr-L-Ile-L-His-L-Pro. It has a role as a vasodilator agent. It is a tautomer of an Ile(5)-angiotensin II (1-7) dizwitterion.
TXA127 has been investigated for the treatment of Miscellaneous Peripheral Blood Cell Abnormalities.
Scientific Research Applications
Cardiometabolic Function in Aging
Angiotensin (1-7) demonstrates beneficial effects on cardiovascular and metabolic health in aging. It attenuates age-related elevations in blood pressure and insulin resistance, suggesting its potential as a pharmacological target for age-related cardiometabolic risk (Miller et al., 2020).
Role in Atherosclerosis
Angiotensin (1-7) plays a significant role in reducing smooth muscle cell proliferation and migration, improving endothelial function, and regulating lipid metabolism. These actions contribute to the inhibition of atherosclerotic lesions and increase plaque stability, highlighting its potential in atherosclerosis treatment (Zhang et al., 2015).
Vasodilator Effects
This compound induces vasodilation in the coronary bed of rats, involving interactions with the Mas receptor and angiotensin-converting enzymes (ACE and ACE2). This highlights its role in blood pressure regulation and potential therapeutic applications in cardiovascular disorders (de Moraes et al., 2017).
Neuroprotective Effects
Angiotensin (1-7) may offer neuroprotective benefits by increasing the formation of angiotensin 1 to 7 and stimulating Mas receptors, which can be neuroprotective against brain ischemia and other related pathologies (Peña-Silva & Heistad, 2015).
Protective Role in Obesity and Diabetes
In the context of obesity, angiotensin (1-7) has shown positive effects in regulating blood pressure and glucose homeostasis, indicating its potential in treating obesity-related conditions (White et al., 2019).
Potential in Cardiovascular and Renal Diseases
Angiotensin (1-7) counteracts the effects of angiotensin II, displaying vasodilation, anti-inflammatory, and anti-fibrotic effects. This opens avenues for its therapeutic application in heart and renal diseases, as well as a counter-regulator of the ACE-Ang II-AT1 axis (Simões e Silva & Teixeira, 2016).
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-GDTLVBQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39386-80-6, 51833-78-4 | |
Record name | Angiotensin II, des-phe(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I (1-7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin 1-7 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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